molecular formula C9H12ClNS B2838320 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 93562-37-9

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2838320
CAS No.: 93562-37-9
M. Wt: 201.71
InChI Key: CZWCOGJGHJXXRN-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound featuring a partially saturated pyridine ring substituted at the 4-position with a thiophene moiety. Its molecular formula is C₉H₁₁NS·HCl, with a molecular weight of 201.71 g/mol (free base: 165.25 g/mol + HCl: 36.46 g/mol). The structural uniqueness lies in the sulfur-containing thiophene ring, which confers distinct electronic and solubility properties compared to phenyl-substituted analogs. Key identifiers include:

  • SMILES: C1CNCC=C1C2=CC=CS2
  • InChIKey: OSTAYIPXDDGKDP-UHFFFAOYSA-N
  • CID: 13327012 .

Properties

IUPAC Name

4-thiophen-2-yl-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-3,7,10H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWCOGJGHJXXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the condensation of thiophene derivatives with tetrahydropyridine precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of acidic or basic catalysts . Another approach is the Gewald reaction, which involves the condensation of α-cyanoesters with thiophene derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized versions of the aforementioned synthetic routes. The choice of catalysts, solvents, and reaction conditions is crucial to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetrahydropyridine moiety can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Key Chemical Reactions

  • Oxidation : Can produce thiophene sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : The tetrahydropyridine can be reduced to piperidine derivatives with lithium aluminum hydride.
  • Substitution : Possible with halogenating or nitrating agents.

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its unique structural features that allow it to interact with various biological targets.

  • Neuroprotection : Studies suggest it may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as dopamine and serotonin. This mechanism is crucial for developing treatments for neurodegenerative diseases.
  • Anticancer Activity : Research has demonstrated that related tetrahydropyridine compounds can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and U-937 (monocytic leukemia), suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate that it may modulate inflammatory pathways effectively.

Materials Science

The electronic properties imparted by the thiophene ring make this compound suitable for applications in organic semiconductors and electronic devices. Its ability to form π-π interactions enhances its utility in creating advanced materials.

Neuroprotective Effects

A study evaluated the neuroprotective effects of related tetrahydropyridine compounds in animal models. Results indicated that these compounds could prevent neurotoxic damage induced by oxidative stress, suggesting a therapeutic role in neurodegenerative diseases.

Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of tetrahydropyridine derivatives against various cancer cell lines. The results showed that these compounds could induce apoptosis at sub-micromolar concentrations.

Dopaminergic Activity

Research comparing different tetrahydropyridine analogs revealed that this compound exhibited significant dopaminergic activity, indicating potential therapeutic implications without severe side effects typically associated with potent neurotoxins.

Summary of Biological Activities

Activity Description
NeuroprotectionInhibition of monoamine oxidase leading to increased neurotransmitter levels
AnticancerInduction of apoptosis in breast cancer and leukemia cell lines
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The thiophene ring’s electronic properties allow it to participate in π-π interactions and hydrogen bonding, which can modulate its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to tetrahydropyridine derivatives with varying substituents on the aromatic ring and nitrogen atom. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological relevance.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position 4, N) CAS Number Molecular Weight (g/mol) Melting Point (°C) Biological Activity Applications
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine HCl Thiophen-2-yl, H Not provided 201.71 Not available Not reported Building block (discontinued)
MPTP HCl (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine HCl) Phenyl, Methyl 28289-54-5 (free base) 209.72 (free base) + HCl Not available Neurotoxic, induces parkinsonism Neurotoxin research
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine HCl 4-Fluorophenyl, H 1978-61-6 213.68 169–173 Not reported Pharmaceutical impurity
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine HCl 4-Fluorophenyl, Methyl 1012886-75-7 227.70 Not available Pharmaceutical impurity Paroxetine impurity standard
1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine HCl 2′-Methylphenyl, Methyl 127382-79-0 223.74 Not available Not reported Research chemical
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine HCl 3,4-Dimethoxyphenyl, H 1427379-41-6 273.76 Not available Not reported R&D applications

Structural and Functional Insights

Substituent Effects on Biological Activity: MPTP HCl: The methyl group on the nitrogen and phenyl ring enables blood-brain barrier penetration, leading to selective neurotoxicity in the substantia nigra . Thiophene vs. Phenyl: The sulfur atom in the thiophene ring increases polarity and may alter binding affinity compared to phenyl/fluorophenyl analogs. This could influence solubility and metabolic stability in drug design.

Physicochemical Properties :

  • The fluorophenyl analog (CAS 1978-61-6) has a defined melting point (169–173°C), suggesting higher crystallinity compared to the thiophene variant, where data are lacking .
  • Methyl or methoxy groups (e.g., 3,4-dimethoxyphenyl) increase molecular weight and lipophilicity, which may affect pharmacokinetics .

Applications: Pharmaceutical Impurities: Compounds like 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine HCl are critical for quality control in paroxetine production . Neurotoxin Research: MPTP HCl remains a key tool for modeling Parkinson’s disease .

Key Differences and Implications

  • Neurotoxicity : MPTP’s methyl and phenyl groups are essential for its neurotoxic effects, while the thiophene analog’s lack of a methyl group on nitrogen likely prevents similar activity .
  • Pharmaceutical Relevance : Fluorophenyl and dimethoxyphenyl variants are prioritized in impurity profiling, whereas the thiophene derivative’s discontinued status limits current applications .

Biological Activity

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyridines, characterized by a saturated six-membered ring containing a nitrogen atom. The presence of a thiophene moiety enhances its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymatic pathways. It has been shown to:

  • Inhibit Monoamine Oxidase (MAO) : Similar compounds have demonstrated competitive inhibition of MAO-A and noncompetitive inhibition of MAO-B, leading to increased levels of neurotransmitters such as dopamine and serotonin .
  • Modulate Dopaminergic Activity : Research indicates that tetrahydropyridine derivatives can affect dopamine metabolism, which is crucial for neurodegenerative disease treatment strategies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
MAO InhibitionCompetitive inhibition of MAO-A
Dopamine ModulationIncreased striatal dopamine levels
CytotoxicityInduction of apoptosis in cancer cell lines
Neuroprotective EffectsPotential protective effects in models of neurotoxicity

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of related tetrahydropyridine compounds in animal models. The results indicated that these compounds could prevent neurotoxic damage induced by oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of tetrahydropyridine derivatives against various cancer cell lines. The results showed that these compounds could induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines at sub-micromolar concentrations, highlighting their potential as anticancer agents .
  • Dopaminergic Activity : Research comparing the effects of different tetrahydropyridine analogs showed that this compound exhibited significant dopaminergic activity, similar to established neurotoxins but with reduced potency. This suggests a nuanced role in modulating dopaminergic pathways without the severe side effects typically associated with potent neurotoxins .

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